Torsemide Carboxylic Acid
Overview
Description
Torsemide Carboxylic Acid is a derivative of Torsemide, a loop diuretic of the sulfonylurea class. It's primarily known for its pharmaceutical applications, particularly in diuretic therapy. The compound's study encompasses various aspects, including its synthesis, molecular structure, and physicochemical properties.
Synthesis Analysis
Torsemide derivatives like [[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]-carbamic acid, butyl ester (TOBC) have been synthesized through crystallization processes from organic solvents like 1-butanol (Rollinger, Gstrein, & Burger, 2002). This highlights the complex nature of synthesizing such derivatives, involving careful selection of solvents and conditions.
Molecular Structure Analysis
The molecular structure of Torsemide and its derivatives is crucial in determining its physicochemical properties. Techniques like Fourier transform infrared and Raman spectroscopy, and X-ray powder diffractometry are employed to understand the molecular arrangement and structure of these compounds (Rollinger et al., 2002).
Chemical Reactions and Properties
Torsemide's stability and reactivity under different conditions, like exposure to light, acid, and alkali, have been studied. Its degradation follows first-order kinetics, and its aqueous solution is stable under sunlight (Kamil, Shantier, & Gadkariem, 2020). This indicates its relatively stable nature under various conditions.
Physical Properties Analysis
The physical properties of Torsemide, such as hygroscopicity, relative stability, true density, and heat of solutions, are studied to understand its behavior in different environments (Rollinger et al., 2002). These properties are essential for determining its handling and storage requirements.
Chemical Properties Analysis
The chemical properties, like solubility and reaction kinetics, are vital for understanding the compound's behavior in biological systems and during manufacturing processes. For instance, different forms of Torsemide show varying solubilities, which can affect its efficacy and application (Rollinger et al., 2002).
Scientific Research Applications
Aldosterone Secretion Inhibition : Torsemide has been shown to inhibit aldosterone secretion in vitro, potentially explaining its reduced potassium loss compared to other diuretics (Goodfriend et al., 1998).
Heart Failure Treatment : Several studies indicate that Torsemide may be more effective than furosemide in improving functional status and reducing hospitalizations in heart failure patients. However, more randomized data is needed to confirm its effectiveness (Peters et al., 2021), (Buggey et al., 2015).
Corrosion Inhibition : Torsemide has been found to be more efficient than furosemide as a corrosion inhibitor for mild steel in hydrochloric acid medium, suggesting its potential use in industrial applications (Hari Kumar & Karthikeyan, 2013).
Chronic Congestive Heart Failure Management : Oral Torsemide effectively reduces body weight and edema in chronic congestive heart failure patients while maintaining electrolyte balance (Patterson et al., 1994).
Stability Analysis : Studies have shown that Torsemide is unstable in acids and bases but stable under sunlight. This finding is significant for its storage and handling in pharmaceutical settings (Kamil et al., 2020).
Photosensitivity and Drug Interactions : Torsemide can cause photosensitive lichenoid reactions and should be used cautiously in patients hypersensitive to sulfonamides due to potential cross-reactivity (Byrd & Ahmed, 1997).
Serum and Urine Electrolyte Levels in Dogs : In veterinary medicine, Torsemide effectively improves serum and urine electrolyte levels in dogs with congestive heart failure, highlighting its potential use in animal health (Caro-Vadillo et al., 2007).
Pharmacokinetic Studies : Torsemide has been the subject of pharmacokinetic studies, including its analysis in plasma and urine, which is crucial for understanding its therapeutic efficacy and safety profile (March et al., 1990).
Future Directions
properties
IUPAC Name |
3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRBNDLCZQUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Torsemide Carboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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